[(2-Cyanoethyl)thio]acetic acid, ethyl ester
Overview
Description
[(2-Cyanoethyl)thio]acetic acid, ethyl ester is an organic compound with the molecular formula C7H11NO2S. It is known for its unique structure, which includes a cyano group, a thioether linkage, and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)thio]acetic acid, ethyl ester typically involves the reaction of ethyl bromoacetate with 3-mercaptopropionitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the carbon atom of the ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(2-Cyanoethyl)thio]acetic acid, ethyl ester undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
[(2-Cyanoethyl)thio]acetic acid, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of thioethers and cyano-containing compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, especially in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(2-Cyanoethyl)thio]acetic acid, ethyl ester involves its reactivity towards nucleophiles and electrophiles. The cyano group and ester functional group are key sites for chemical reactions. The compound can participate in nucleophilic addition and substitution reactions, leading to the formation of various derivatives. The thioether linkage also plays a crucial role in its reactivity, allowing for oxidation and reduction reactions.
Comparison with Similar Compounds
[(2-Cyanoethyl)thio]acetic acid, ethyl ester can be compared with other similar compounds such as ethyl cyanoacetate and ethyl thioglycolate. While ethyl cyanoacetate contains a cyano group and an ester functional group, it lacks the thioether linkage present in this compound. Ethyl thioglycolate, on the other hand, contains a thioether linkage and an ester group but lacks the cyano group. The presence of all three functional groups in this compound makes it unique and versatile in various chemical reactions.
List of Similar Compounds
- Ethyl cyanoacetate
- Ethyl thioglycolate
- Methyl cyanoacetate
- Methyl thioglycolate
Properties
IUPAC Name |
ethyl 2-(2-cyanoethylsulfanyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(9)6-11-5-3-4-8/h2-3,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDQWBAREHCJCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967903 | |
Record name | Ethyl [(2-cyanoethyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-38-4 | |
Record name | Ethyl 2-[(2-cyanoethyl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5331-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC2281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl [(2-cyanoethyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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